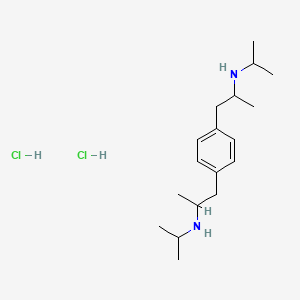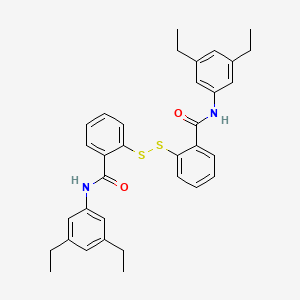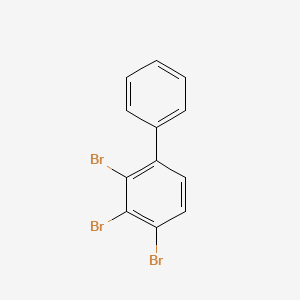
2,3,4-Tribromobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tribromobiphenyl is a polybrominated biphenyl compound with the molecular formula C₁₂H₇Br₃. It is one of the many brominated biphenyls used primarily as a flame retardant. These compounds are known for their stability and resistance to degradation, making them persistent in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,4-Tribromobiphenyl can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 2, 3, and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4-Tribromobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction Reactions: Reduction of this compound can lead to the formation of less brominated biphenyls or biphenyl itself.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed:
Substitution: Products include hydroxylated biphenyls or other substituted biphenyls.
Oxidation: Products can range from brominated benzoic acids to quinones.
Reduction: Products include less brominated biphenyls or biphenyl.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tribromobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Research focuses on its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studies investigate its impact on human health, particularly its role as an endocrine disruptor.
Industry: It is used in the production of flame retardants for plastics, textiles, and electronic devices.
Wirkmechanismus
The mechanism of action of 2,3,4-Tribromobiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor, leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the induction of phase I and phase II detoxification enzymes, which metabolize and eliminate the compound from the body .
Vergleich Mit ähnlichen Verbindungen
- 2,4,5-Tribromobiphenyl
- 2,3’,5-Tribromobiphenyl
- 2,4,6-Tribromophenol
Comparison: 2,3,4-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to 2,4,5-Tribromobiphenyl, it has different substitution positions, leading to variations in its chemical behavior and environmental persistence. Similarly, 2,3’,5-Tribromobiphenyl and 2,4,6-Tribromophenol have distinct structural differences that affect their applications and toxicity profiles .
Eigenschaften
CAS-Nummer |
855255-46-8 |
|---|---|
Molekularformel |
C12H7Br3 |
Molekulargewicht |
390.90 g/mol |
IUPAC-Name |
1,2,3-tribromo-4-phenylbenzene |
InChI |
InChI=1S/C12H7Br3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
MKDZJIHLRSIZOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



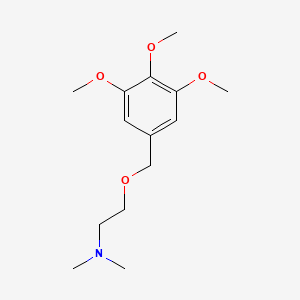
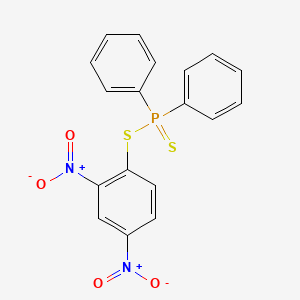
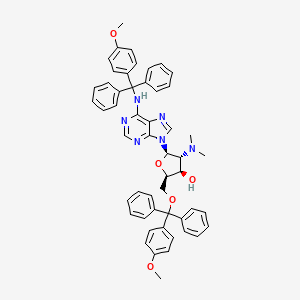

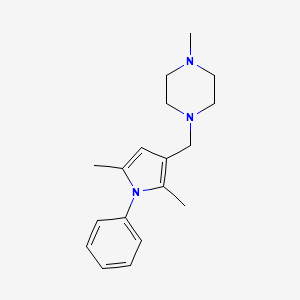
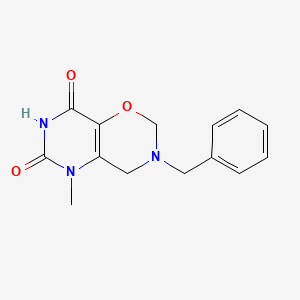
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
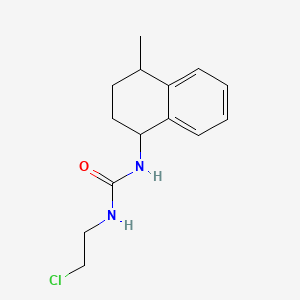
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

